molecular formula C9H9NS B15325703 (1H-indol-5-yl)methanethiol

(1H-indol-5-yl)methanethiol

Cat. No.: B15325703
M. Wt: 163.24 g/mol
InChI Key: OFUXRZALAADFKT-UHFFFAOYSA-N
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Description

(1H-Indol-5-yl)methanethiol is a sulfur-containing aromatic compound derived from the indole scaffold, where a methanethiol (-CH2SH) group is attached to the 5-position of the indole ring. Indole derivatives are widely studied due to their prevalence in bioactive molecules, fragrances, and metabolic pathways. The thiol functional group confers distinct physicochemical properties, such as volatility and reactivity, while the aromatic indole moiety may influence solubility, odor profiles, and biological interactions.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

1H-indol-5-ylmethanethiol

InChI

InChI=1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2

InChI Key

OFUXRZALAADFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-5-yl)methanethiol typically involves the introduction of a thiol group to the indole ring. One common method is the reaction of indole-5-carboxaldehyde with a thiol reagent under reducing conditions. The reaction can be carried out using sodium borohydride as the reducing agent in the presence of a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (1H-indol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding indole-5-methane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Indole-5-methane.

    Substitution: Thioethers.

Scientific Research Applications

(1H-indol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

The following sections compare (1H-indol-5-yl)methanethiol with structurally or functionally related sulfur compounds, focusing on molecular properties, odor profiles, biological sources, and industrial relevance.

Structural and Physicochemical Properties

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Odor Profile
Methanethiol CH3SH 48.11 -SH Strong, rotten cabbage
Ethanethiol C2H5SH 62.13 -SH Pungent, garlic-like
Benzyl mercaptan C7H8S 124.20 -SH (aromatic) Unpleasant, leek-like
(1H-Indol-5-yl)methanol C9H9NO 147.18 -OH Mild, floral (inferred)
This compound C9H9NS 163.24 -SH Theoretical: Complex, pungent

Key Observations :

  • Molecular Weight : The indole derivative has a higher molecular weight compared to simpler thiols (e.g., methanethiol), which may reduce volatility .
  • Odor : Thiols generally exhibit strong, unpleasant odors at low concentrations. Methanethiol is associated with oral pathogens and food spoilage , while benzyl mercaptan’s odor is linked to aromatic sulfides. The indole-thiol combination could produce a more complex odor due to the indole’s inherent musk-like scent .
  • Functional Group Impact: Replacing the -OH group in (1H-indol-5-yl)methanol with -SH increases molecular weight and likely alters solubility and reactivity .

Key Findings :

  • Microbial Production : Methanethiol is a key metabolite in oral pathogens (e.g., P. gingivalis) and wine lactic acid bacteria (LAB), produced via methionine catabolism . This compound could arise from similar pathways if indole-containing precursors are available.
  • Sensory Impact : Methanethiol contributes to off-odors in fish proteins and wine, with thresholds as low as 0.02 ppm . The indole derivative’s odor threshold remains unstudied but may be lower due to aromatic interactions .
  • Therapeutic Potential: Indole derivatives are explored for antimicrobial and anticancer properties. The -SH group’s redox activity could enhance bioactivity, though toxicity must be evaluated .

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